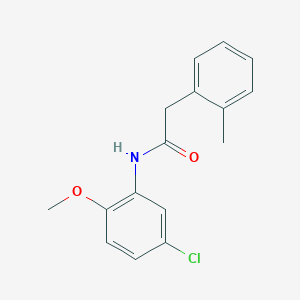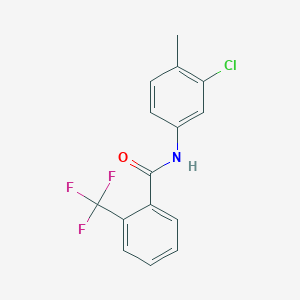
4-(4-bromoanilino)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-bromoanilino)-2H-chromen-2-one is a chemical compound that belongs to the family of 2H-chromen-2-one derivatives. It is also known as 4-(4-bromo-phenylamino)-2H-chromen-2-one or BAPAC. This compound has been extensively studied for its potential applications in scientific research due to its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of 4-(4-bromoanilino)-2H-chromen-2-one is not fully understood, but it is thought to involve the inhibition of key signaling pathways that are involved in cancer cell growth and proliferation. Specifically, BAPAC has been shown to inhibit the activity of the protein kinase CK2, which is known to be overexpressed in many different types of cancer.
Biochemical and physiological effects:
In addition to its anti-cancer activity, 4-(4-bromoanilino)-2H-chromen-2-one has also been shown to have a variety of other biochemical and physiological effects. For example, studies have shown that BAPAC can inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(4-bromoanilino)-2H-chromen-2-one in scientific research is its potent activity against cancer cells. This makes it a promising candidate for the development of new cancer treatments. However, one of the limitations of using BAPAC is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on 4-(4-bromoanilino)-2H-chromen-2-one. One area of interest is in the development of new cancer treatments that are based on the structure and properties of BAPAC. Another area of interest is in the development of new antimicrobial agents that are based on the activity of BAPAC against bacteria and fungi. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of 4-(4-bromoanilino)-2H-chromen-2-one involves the reaction of 4-bromoaniline and 2H-chromen-2-one in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
4-(4-bromoanilino)-2H-chromen-2-one has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that BAPAC has potent anti-cancer activity against a variety of different cancer cell lines, including breast, lung, and prostate cancer cells.
Eigenschaften
Molekularformel |
C15H10BrNO2 |
|---|---|
Molekulargewicht |
316.15 g/mol |
IUPAC-Name |
4-(4-bromoanilino)chromen-2-one |
InChI |
InChI=1S/C15H10BrNO2/c16-10-5-7-11(8-6-10)17-13-9-15(18)19-14-4-2-1-3-12(13)14/h1-9,17H |
InChI-Schlüssel |
WXGGBNXQMIQYRW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)NC3=CC=C(C=C3)Br |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)NC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2-methoxy-5-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245775.png)
![1-[(4-bromophenyl)sulfonyl]-1H-imidazole](/img/structure/B245783.png)
![Ethyl [5-(4-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B245797.png)

![Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B245812.png)







